1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE
Overview
Description
1-(3-BROMOPROPYL)-2-(TRIFLUOROMETHYL)BENZENE is a useful research compound. Its molecular formula is C10H10BrF3 and its molecular weight is 267.089. The purity is usually 95%.
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Scientific Research Applications
Reagent-Modulated Site Selectivities : The study by Mongin, Desponds, and Schlosser (1996) explores the metalation of halobenzotrifluorides, including bromo(trifluoromethyl)benzenes, highlighting their utility in achieving positional selectivity in chemical reactions (Mongin, Desponds, & Schlosser, 1996).
Versatile Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discuss the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for creating organometallic compounds, demonstrating its versatility in synthetic chemistry (Porwisiak & Schlosser, 1996).
Formation of Ethynylferrocene Compounds : Fink et al. (1997) synthesized and characterized new compounds involving 1,3,5-Tribromobenzene, including its ethynylferrocene derivatives, revealing its potential in creating complex organometallic structures (Fink et al., 1997).
Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the generation of 1,2-dehydro-(trifluoromethoxy)benzenes from bromo(trifluoromethoxy)benzene, paving the way for the synthesis of functionalized naphthalenes (Schlosser & Castagnetti, 2001).
Synthesis of Fluorine-Containing Polyethers : Fitch et al. (2003) demonstrated the synthesis of fluorine-containing polyethers using highly fluorinated monomers derived from bromo(trifluoromethyl)benzenes, contributing to the field of polymer chemistry (Fitch et al., 2003).
Trifluoromethylation of Arenes and Heteroarenes : Mejía and Togni (2012) explored the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, indicating the role of trifluoromethyl groups in modifying chemical properties (Mejía & Togni, 2012).
Properties
IUPAC Name |
1-(3-bromopropyl)-2-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c11-7-3-5-8-4-1-2-6-9(8)10(12,13)14/h1-2,4,6H,3,5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMUGPHUUNTEEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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